![molecular formula C15H25N3O2 B13243285 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13243285.png)
1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring, a pyrazole ring, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid typically involves multiple steps. One common approach is to start with the cyclopentane ring and introduce the carboxylic acid group through a series of reactions. The pyrazole ring can be synthesized separately and then attached to the cyclopentane ring. The amino group is introduced in the final steps of the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to improve the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol: This compound is similar in structure but has a hydroxyl group instead of a carboxylic acid group.
Cyclopentanecarboxylic acid: A simpler compound with only the cyclopentane ring and carboxylic acid group.
Propriétés
Formule moléculaire |
C15H25N3O2 |
|---|---|
Poids moléculaire |
279.38 g/mol |
Nom IUPAC |
1-[2-amino-1-[2-(2-methylpropyl)pyrazol-3-yl]ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H25N3O2/c1-11(2)10-18-13(5-8-17-18)12(9-16)15(14(19)20)6-3-4-7-15/h5,8,11-12H,3-4,6-7,9-10,16H2,1-2H3,(H,19,20) |
Clé InChI |
HJKXWKJDNHFGIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C(=CC=N1)C(CN)C2(CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


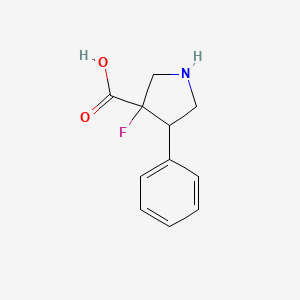
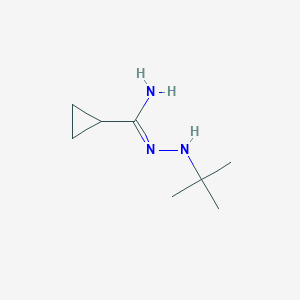
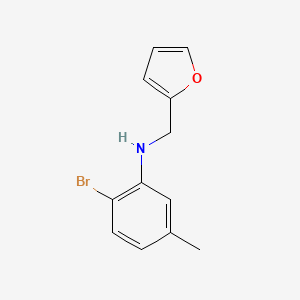
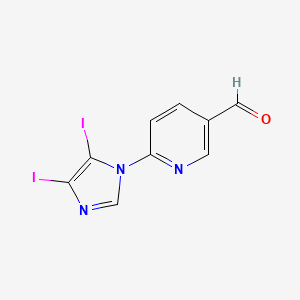
![Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13243240.png)
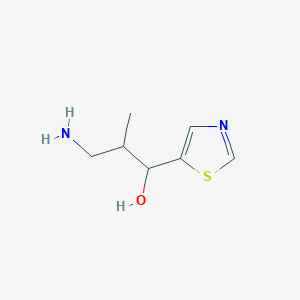
![3-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13243256.png)

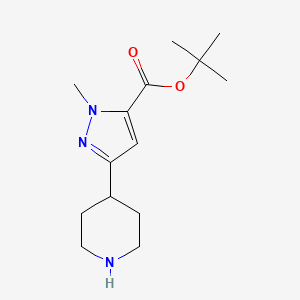

![[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13243291.png)
![(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid](/img/structure/B13243295.png)

![4,6-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13243300.png)
